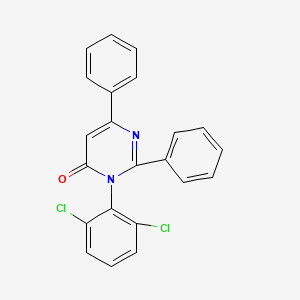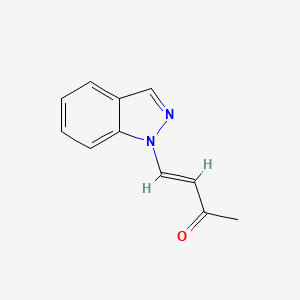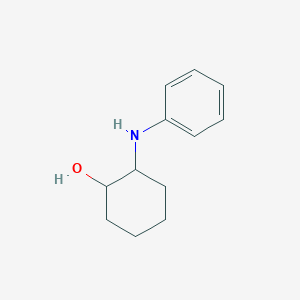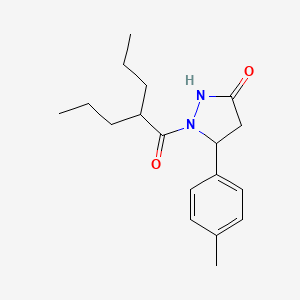![molecular formula C17H14BrN3OS B15212332 4-Bromo-5-{[2-(methylamino)phenyl]sulfanyl}-2-phenylpyridazin-3(2H)-one CAS No. 62898-20-8](/img/structure/B15212332.png)
4-Bromo-5-{[2-(methylamino)phenyl]sulfanyl}-2-phenylpyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-5-((2-(methylamino)phenyl)thio)-2-phenylpyridazin-3(2H)-one is a complex organic compound with a unique structure that includes a bromine atom, a methylamino group, and a phenylthio group attached to a pyridazinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-((2-(methylamino)phenyl)thio)-2-phenylpyridazin-3(2H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic conditions.
Introduction of the Bromine Atom: Bromination of the pyridazinone core can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform.
Attachment of the Phenylthio Group: The phenylthio group can be introduced through a nucleophilic substitution reaction using thiophenol and a suitable base like sodium hydride or potassium carbonate.
Introduction of the Methylamino Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, automated synthesis, and the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-((2-(methylamino)phenyl)thio)-2-phenylpyridazin-3(2H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the pyridazinone core or the phenylthio group.
Substitution: The bromine atom can be substituted with other nucleophiles like amines, thiols, or alkoxides under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced pyridazinone derivatives or phenylthio derivatives.
Substitution: Substituted derivatives with various nucleophiles.
Scientific Research Applications
4-Bromo-5-((2-(methylamino)phenyl)thio)-2-phenylpyridazin-3(2H)-one has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Materials Science: The unique structure of the compound makes it a potential candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: The compound can be used in biological studies to investigate its effects on various biological pathways and processes.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex organic molecules for industrial applications.
Mechanism of Action
The mechanism of action of 4-Bromo-5-((2-(methylamino)phenyl)thio)-2-phenylpyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact molecular pathways involved depend on the specific target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-phenylpyridazin-3(2H)-one: Lacks the methylamino and phenylthio groups.
5-((2-(Methylamino)phenyl)thio)-2-phenylpyridazin-3(2H)-one: Lacks the bromine atom.
4-Bromo-5-phenylthio-2-phenylpyridazin-3(2H)-one: Lacks the methylamino group.
Uniqueness
4-Bromo-5-((2-(methylamino)phenyl)thio)-2-phenylpyridazin-3(2H)-one is unique due to the presence of all three functional groups (bromine, methylamino, and phenylthio) attached to the pyridazinone core. This combination of functional groups imparts unique chemical and biological properties to the compound, making it a valuable candidate for various applications in research and industry.
Properties
CAS No. |
62898-20-8 |
|---|---|
Molecular Formula |
C17H14BrN3OS |
Molecular Weight |
388.3 g/mol |
IUPAC Name |
4-bromo-5-[2-(methylamino)phenyl]sulfanyl-2-phenylpyridazin-3-one |
InChI |
InChI=1S/C17H14BrN3OS/c1-19-13-9-5-6-10-14(13)23-15-11-20-21(17(22)16(15)18)12-7-3-2-4-8-12/h2-11,19H,1H3 |
InChI Key |
UHJLNTMHNJLSNW-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC=CC=C1SC2=C(C(=O)N(N=C2)C3=CC=CC=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


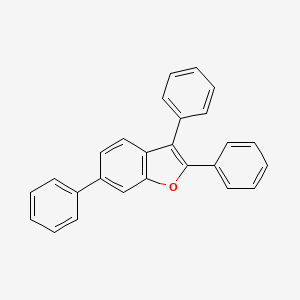
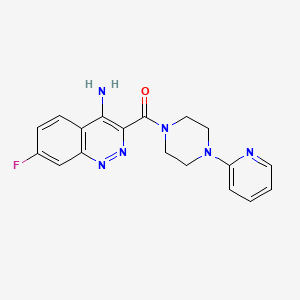
![3-Acetyl-8-methoxy-2H-cyclohepta[b]furan-2-one](/img/structure/B15212259.png)
![3-[(2-Furyl)hydroxymethyl]hexane-2,5-dione](/img/structure/B15212272.png)
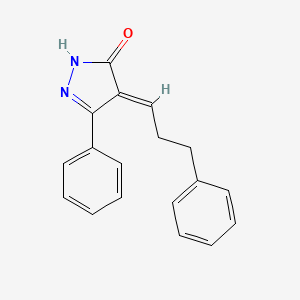
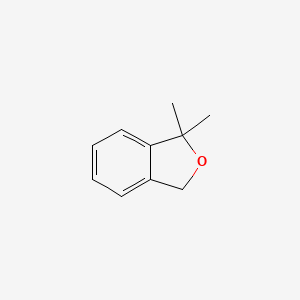
![7-Fluoro-4,4-dimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B15212294.png)
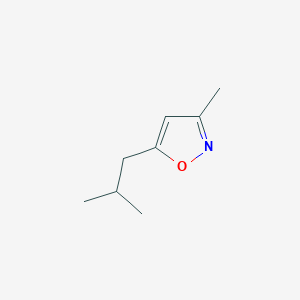
![Ethanol, 2,2'-[(5-amino-6-chloro-4-pyrimidinyl)imino]bis-](/img/structure/B15212329.png)
